molecular formula C5H11NO3S B13006606 6-Amino-1,4-oxathiepane4,4-dioxide

6-Amino-1,4-oxathiepane4,4-dioxide

Cat. No.: B13006606
M. Wt: 165.21 g/mol
InChI Key: LRMUUPUXGJKJSA-UHFFFAOYSA-N
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Description

6-Amino-1,4-oxathiepane-4,4-dioxide is a seven-membered heterocyclic compound containing sulfur, oxygen, and nitrogen atoms. The amino group at position 6 likely enhances solubility and reactivity compared to non-amino-substituted analogs, making it a candidate for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

4,4-dioxo-1,4-oxathiepan-6-amine

InChI

InChI=1S/C5H11NO3S/c6-5-3-9-1-2-10(7,8)4-5/h5H,1-4,6H2

InChI Key

LRMUUPUXGJKJSA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(CO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,4-oxathiepane4,4-dioxide typically involves multicomponent reactions. One common method includes the reaction between malononitrile, elemental sulfur, and three-membered heterocyclic compounds . This route is efficient and straightforward, providing good yields of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1,4-oxathiepane4,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

6-Amino-1,4-oxathiepane4,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1,4-oxathiepane4,4-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Detailed studies on its mechanism of action are limited, but it is known to interact with sulfur and oxygen-containing enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Insights :

  • Oxycarboxin’s carboxanilide group enables systemic fungicidal activity, whereas amino-substituted analogs may target different biological pathways .
Physical and Chemical Properties
Compound Solubility Stability Purification Challenges Reference
6-Amino-1,4-oxathiepane-4,4-dioxide Likely improved in polar solvents (due to -NH₂) Unknown Not reported
Quinoxaline-1,4-dioxide derivatives Poor solubility in common solvents; sparingly soluble in chloroform Stable under acidic conditions Difficulty in purification due to insolubility
1,4,3,5-Oxathiadiazepane-4,4-dioxide Soluble in dichloromethane Stable during column chromatography Requires sodium bicarbonate washes
Oxycarboxin Moderate water solubility Stable in fodder formulations Commercial availability simplifies use

Key Insights :

  • Amino substitution may mitigate solubility issues observed in quinoxaline derivatives, though purification challenges for oxathiepane analogs remain unexplored .

Key Insights :

  • Quinoxaline derivatives exhibit broad antimicrobial activity, while oxathilin derivatives like oxycarboxin are niche fungicides .
  • The amino group in 6-Amino-1,4-oxathiepane-4,4-dioxide could enable novel fluorescent or chromophoric applications, akin to nitroquinoxaline derivatives .

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